molecular formula C104H128O24S8 B6288706 4-(Acetylthio)butyloxyhydroxycalix[8]arene CAS No. 2250046-53-6

4-(Acetylthio)butyloxyhydroxycalix[8]arene

Cat. No.: B6288706
CAS No.: 2250046-53-6
M. Wt: 2018.6 g/mol
InChI Key: OUFYUOWVCURSJA-UHFFFAOYSA-N
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Description

4-(Acetylthio)butyloxyhydroxycalix[8]arene is a complex organic compound belonging to the calixarene family. Calixarenes are a class of macrocyclic compounds known for their ability to form host-guest complexes due to their unique cup-like structures. This particular compound, with the molecular formula C104H128O24S8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylthio)butyloxyhydroxycalix[8]arene typically involves multiple steps, starting with the preparation of the calix[8]arene scaffold. The hydroxyl groups on the calix[8]arene are then functionalized with acetylthio and butyloxy groups. The reaction conditions often involve the use of organic solvents such as dichloromethane (CH2Cl2) and catalysts to facilitate the functionalization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylthio)butyloxyhydroxycalix[8]arene can undergo various chemical reactions, including:

    Oxidation: The acetylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the calixarene scaffold.

    Substitution: The hydroxyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetylthio groups can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized calixarene derivatives.

Scientific Research Applications

4-(Acetylthio)butyloxyhydroxycalix[8]arene has several scientific research applications, including:

    Chemistry: Used as a host molecule in supramolecular chemistry for the study of host-guest interactions.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the development of sensors and separation technologies due to its selective binding properties.

Mechanism of Action

The mechanism of action of 4-(Acetylthio)butyloxyhydroxycalix[8]arene involves its ability to form host-guest complexes with various molecules. The calixarene scaffold provides a hydrophobic cavity that can encapsulate guest molecules, while the functional groups on the periphery can interact with the guest molecules through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This unique ability makes it a valuable tool in various applications, including drug delivery and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

  • p-tert-Butylcalix 4arene : Known for its versatility in binding metal ions and forming supramolecular complexes .
  • Calix[6]arene : Similar to calix[8]arene but with six phenolic units, offering different binding properties and applications.
  • Calix4arene : A smaller analogue with four phenolic units, commonly used in host-guest chemistry and molecular recognition studies.

Uniqueness

4-(Acetylthio)butyloxyhydroxycalix[8]arene is unique due to its larger calixarene scaffold, which provides a larger cavity for encapsulating guest molecules

Properties

IUPAC Name

S-[4-[[50,51,52,53,54,55,56-heptakis(4-acetylsulfanylbutoxy)-5,11,17,23,29,35,41,47-octahydroxy-49-nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaenyl]oxy]butyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H128O24S8/c1-65(105)129-33-17-9-25-121-97-73-41-75-51-90(114)53-77(98(75)122-26-10-18-34-130-66(2)106)43-79-55-92(116)57-81(100(79)124-28-12-20-36-132-68(4)108)45-83-59-94(118)61-85(102(83)126-30-14-22-38-134-70(6)110)47-87-63-96(120)64-88(104(87)128-32-16-24-40-136-72(8)112)48-86-62-95(119)60-84(103(86)127-31-15-23-39-135-71(7)111)46-82-58-93(117)56-80(101(82)125-29-13-21-37-133-69(5)109)44-78-54-91(115)52-76(42-74(97)50-89(113)49-73)99(78)123-27-11-19-35-131-67(3)107/h49-64,113-120H,9-48H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFYUOWVCURSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCOC1=C2CC3=CC(=CC(=C3OCCCCSC(=O)C)CC4=CC(=CC(=C4OCCCCSC(=O)C)CC5=CC(=CC(=C5OCCCCSC(=O)C)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C(=CC(=C8)O)CC9=C(C(=CC(=C9)O)CC1=CC(=C2)O)OCCCCSC(=O)C)OCCCCSC(=O)C)OCCCCSC(=O)C)OCCCCSC(=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H128O24S8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2018.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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